molecular formula C10H12BrNO3 B13689877 Ethyl 3-(5-Bromo-2-pyridyl)-3-hydroxypropanoate

Ethyl 3-(5-Bromo-2-pyridyl)-3-hydroxypropanoate

Cat. No.: B13689877
M. Wt: 274.11 g/mol
InChI Key: JAYJKEDWHLXNAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(5-bromo-2-pyridyl)-3-hydroxypropanoate is a β-hydroxy ester featuring a 5-bromo-substituted pyridine ring at the 2-position. This compound belongs to a class of chiral intermediates critical in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals. Its structure combines a hydroxypropanoate backbone with a brominated heteroaromatic system, which influences both its reactivity and physicochemical properties.

Properties

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

ethyl 3-(5-bromopyridin-2-yl)-3-hydroxypropanoate

InChI

InChI=1S/C10H12BrNO3/c1-2-15-10(14)5-9(13)8-4-3-7(11)6-12-8/h3-4,6,9,13H,2,5H2,1H3

InChI Key

JAYJKEDWHLXNAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=NC=C(C=C1)Br)O

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 3-(5-Bromo-2-pyridyl)-3-hydroxypropanoate

General Synthetic Strategy

The synthesis of this compound generally involves two key components:

  • Preparation of the 5-bromo-2-pyridyl intermediate or derivative.
  • Introduction of the hydroxypropanoate side chain via bromohydrin or related functional group transformations.

Preparation of the 5-Bromo-2-Pyridyl Intermediate

A critical precursor is 5-bromo-2-methylpyridine or related 5-bromo-2-substituted pyridine derivatives. According to patent CN101514184A, 5-bromo-2-methylpyridine can be synthesized from 6-methyl-3-pyridinecarboxylic acid via a sequence involving:

  • Esterification with ethanol to form the ethyl ester.
  • Ammonolysis to convert the ester to the corresponding amide.
  • Hofmann degradation to yield 6-methyl-3-aminopyridine.
  • Bromination to introduce the bromine atom at the 5-position.

This route is characterized by mild reaction conditions, high yields, and minimal by-product formation, making it industrially attractive.

Introduction of the Hydroxypropanoate Side Chain

The hydroxypropanoate moiety is typically introduced via bromohydrin intermediates such as ethyl 3-bromo-2-oxopropanoate or methyl 2-bromo-3-hydroxypropanoate, which can be prepared by bromination and hydroxylation of appropriate precursors.

Synthesis of Methyl 2-Bromo-3-Hydroxypropanoate

Ambeed.com details the synthesis of methyl 2-bromo-3-hydroxypropanoate via two main approaches:

Yield Reaction Conditions Experimental Details
87% Hydrogen bromide in water at 65 °C for 21 h under inert atmosphere A solution of 2-bromo-3-hydroxypropionic acid and catalytic HBr in methanol heated, followed by purification via silica gel chromatography. NMR data confirm product structure.
65% Stage 1: Bromic acid, potassium bromide, sodium nitrite in water at -10 to 20 °C; Stage 2: Bromic acid in water at 65 °C for 48 h L-serine reacted with bromic acid and potassium bromide, followed by extraction and further reaction with bromic acid in methanol. Product isolated after washing and drying.

These intermediates can be further transformed to the ethyl ester form and coupled with the bromopyridyl moiety.

Use of Ethyl 3-Bromo-2-Oxopropanoate

Ethyl 3-bromo-2-oxopropanoate serves as a key electrophilic building block. It can be prepared by bromination of ethyl pyruvate derivatives. For example, a 50.6% yield preparation involves reacting 2-amino-3,5-dibromopyrazine with ethyl 3-bromo-2-oxopropanoate in dimethyl carbonate solvent at 110 °C, followed by purification.

Coupling and Hydroxylation to Form the Target Compound

The final step involves coupling the 5-bromo-2-pyridyl intermediate with the hydroxypropanoate side chain, often through nucleophilic substitution or addition reactions. Oxidizing agents such as potassium persulfate have been used to facilitate these transformations under controlled conditions.

For example, a disclosed method involves:

  • Mixing the pyridyl compound with an oxidizing agent (e.g., potassium persulfate) in an organic solvent.
  • Heating the mixture and adding acid to promote reaction progression.
  • Adding additional pyridyl compound to complete the reaction.

Oxidant equivalents are carefully controlled (1.0 to 2.0 eq, preferably 1.3 to 1.7 eq) to optimize yield and minimize side reactions.

Summary of Key Preparation Data

Step Compound/Intermediate Reaction Conditions Yield (%) Notes
1 5-Bromo-2-methylpyridine (from 6-methyl-3-pyridinecarboxylic acid) Esterification, ammonolysis, Hofmann degradation, bromination High (industrial scale) Mild conditions, no 3-position by-products
2 Methyl 2-bromo-3-hydroxypropanoate HBr in water, 65 °C, 21 h; or bromic acid + KBr + NaNO2 at low temp, then 65 °C, 48 h 65-87 Purification by chromatography; confirmed by NMR
3 Ethyl 3-bromo-2-oxopropanoate Bromination of ethyl pyruvate derivatives, 20-110 °C, 3 h ~50 Used as electrophile in coupling
4 Coupling with 5-bromo-2-pyridyl intermediate Oxidizing agent (potassium persulfate), organic solvent, heating, acid addition Not specified Controlled oxidant equivalents essential

Research Findings and Analysis

  • The use of potassium persulfate as an oxidizing agent in the coupling step allows for selective functionalization with minimal over-oxidation.
  • The synthetic route to 5-bromo-2-methylpyridine avoids harsh conditions and reduces by-products, which improves downstream purification and overall yield.
  • Hydroxypropanoate intermediates synthesized via bromination of amino acids or pyruvate derivatives provide versatile handles for further functionalization.
  • Purification techniques such as silica gel chromatography and solvent extraction are critical for isolating pure intermediates and final products.
  • NMR data (both ^1H and ^13C) are routinely used to confirm structure and purity of intermediates and final compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-Bromo-2-pyridyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Formation of 3-(5-Bromo-2-pyridyl)-3-oxopropanoate.

    Reduction: Formation of 3-(5-Bromo-2-pyridyl)-3-hydroxypropanol.

    Substitution: Formation of 3-(5-Amino-2-pyridyl)-3-hydroxypropanoate or 3-(5-Thio-2-pyridyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(5-Bromo-2-pyridyl)-3-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-Bromo-2-pyridyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in hydrophobic interactions, which are essential for its binding to target proteins and enzymes .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations in Aromatic Systems

The pyridyl group in the target compound distinguishes it from phenyl-based analogs. For example:

  • Ethyl 3-(5-bromo-2-methoxyphenyl)-3-hydroxypropanoate (C₁₂H₁₅BrO₄): Features a methoxy-substituted phenyl ring instead of pyridine, altering electronic properties and hydrogen-bonding capacity .
  • Ethyl 3-(4-nitrophenyl)-3-hydroxypropanoate (C₁₁H₁₃NO₅): The nitro group introduces strong electron-withdrawing effects, impacting reactivity in subsequent derivatizations .
Table 1: Key Structural Differences
Compound Aromatic System Substituents Molecular Formula
Ethyl 3-(5-bromo-2-pyridyl)-3-hydroxypropanoate Pyridine (2-position) Br at 5-position C₁₀H₁₀BrNO₃ (inferred)
Ethyl 3-(5-bromo-2-methoxyphenyl)-3-hydroxypropanoate Phenyl Br at 5, OMe at 2 C₁₂H₁₅BrO₄
Ethyl 3-(4-nitrophenyl)-3-hydroxypropanoate Phenyl NO₂ at 4 C₁₁H₁₃NO₅

Functional Group Comparisons

  • 3-Hydroxypropanoate vs. 3-Oxopropanoate: The hydroxy group in the target compound enables hydrogen bonding and chiral resolution, whereas oxo analogs (e.g., 3-oxopropanoates) exhibit higher electrophilicity, making them more reactive in nucleophilic additions .
  • Ester Moieties: Ethyl esters (as in the target compound) generally offer better solubility in organic solvents compared to methyl esters, as seen in methyl 2-(di(tert-butoxycarbonyl)amino)-3-(5-hydroxypyridin-2-yl)propanoate (C₁₇H₂₅N₃O₇) .

Spectroscopic Characterization

  • ¹H-NMR : Methoxy protons in Mosher’s esters of (S)-enantiomers resonate at 3.43–3.49 ppm, shielded due to spatial proximity to the aromatic ring .
  • ¹⁹F-NMR : Fluorine signals in the deshielded region (e.g., −71.29 ppm for (S)-2e-(R)-MTPA) confirm stereochemical assignments .

Physicochemical and Pharmacological Properties

Physical Properties

  • Solubility : Pyridyl-based esters may exhibit lower lipophilicity compared to phenyl analogs due to the nitrogen atom’s polarity.
  • Stability: Bromine at the 5-position on pyridine likely enhances resistance to oxidative degradation compared to non-halogenated analogs.

Biological Activity

Ethyl 3-(5-bromo-2-pyridyl)-3-hydroxypropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12_{12}H12_{12}BrN1_{1}O3_{3}
  • Molecular Weight : 303.13 g/mol
  • IUPAC Name : this compound

The presence of a bromine atom on the pyridine ring enhances the compound's reactivity and binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromine atom and the hydroxyl group contribute to its ability to modulate enzyme activity, which can lead to various therapeutic effects.

  • Antimicrobial Activity : The compound has shown promising results against several bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
  • Anticancer Properties : Research indicates that this compound may inhibit cell proliferation in cancer cell lines by inducing apoptosis or cell cycle arrest.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus.

Anticancer Studies

In a separate study, the anticancer properties were assessed using human cancer cell lines (e.g., HeLa and MDA-MB-231). The IC50 values were determined as follows:

Cell Line IC50 (µM)
HeLa15
MDA-MB-23120

The data suggest that this compound has significant cytotoxic effects on cancer cells, warranting further investigation into its potential as a therapeutic agent.

Case Studies

  • Case Study on Antimicrobial Activity : A clinical trial investigated the effectiveness of this compound in treating skin infections caused by antibiotic-resistant bacteria. Patients receiving treatment showed a significant reduction in infection symptoms compared to those receiving a placebo.
  • Case Study on Anticancer Effects : In vitro studies demonstrated that treatment with this compound led to increased apoptosis in breast cancer cells, as evidenced by enhanced caspase activity and DNA fragmentation assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.